molecular formula C10H13FN2O5 B13858692 2'-epi-Sofosbuvir Desphosphate

2'-epi-Sofosbuvir Desphosphate

Cat. No.: B13858692
M. Wt: 260.22 g/mol
InChI Key: ARKKGZQTGXJVKW-UZRKRJFESA-N
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Description

1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated tetrahydrofuran ring and a pyrimidine dione moiety.

Preparation Methods

The synthesis of 1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA or RNA chains during replication. The presence of the fluorine atom disrupts normal base pairing, leading to chain termination and inhibition of viral or cancer cell replication. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .

Comparison with Similar Compounds

1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be compared with other nucleoside analogs such as:

The uniqueness of 1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione lies in its fluorinated sugar moiety, which enhances its stability and efficacy in biological systems .

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10+/m1/s1

InChI Key

ARKKGZQTGXJVKW-UZRKRJFESA-N

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

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